

Operando Catalysis Studies on the FAME Beamline: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

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This document provides a detailed overview of the capabilities and experimental protocols for conducting operando catalysis studies on the French Absorption Spectroscopy Beamline in Material & Environmental Sciences (FAME) at the European Synchrotron Radiation Facility (ESRF). The FAME beamline (**BM30**) is a powerful tool for elucidating the structural and electronic properties of catalytic materials under realistic reaction conditions.

Introduction to Operando X-ray Absorption Spectroscopy (XAS) in Catalysis

Operando spectroscopy is a critical methodology in catalysis research that involves the simultaneous measurement of a catalyst's spectroscopic signature and its catalytic activity or selectivity.^{[1][2]} This approach provides a direct correlation between the structural and electronic properties of the active sites and their catalytic performance, offering invaluable insights into reaction mechanisms, catalyst activation, and deactivation phenomena.

X-ray Absorption Spectroscopy (XAS) is particularly well-suited for operando studies due to its element specificity, sensitivity to the local atomic and electronic structure, and its applicability to a wide range of sample forms, including crystalline, amorphous, and nanoparticulate materials.^[1] The technique can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the

absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the coordination number, bond distances, and identity of neighboring atoms.

The FAME Beamline at ESRF

The FAME beamline is a bending magnet beamline at the ESRF dedicated to X-ray Absorption Spectroscopy. It is designed to maximize photon flux and optimize stability, making it ideal for studying highly diluted elements, which is often the case in catalytic systems.^[3] The beamline is equipped with various sample environments to facilitate in-situ and operando measurements.

FAME (BM30) Beamline Specifications

The technical specifications of the FAME beamline are summarized in the table below. It is important to note that the beamline is scheduled to reopen to users in September 2025 after an upgrade, and some specifications may be subject to change.

Parameter	Value	Reference
Energy Range	4.8 - 40 keV	[4]
Beam Size (H x V)	200 x 80 μm^2	[4]
Nominal Flux	1×10^{12} ph/sec	[4]
Monochromator	Si(111) or Si(220) two-crystal monochromator	[3]
Detectors	- 30-element Canberra Ge solid-state detector (fluorescence) - Si diodes (transmission)	[3]

Available Sample Environments for Operando Catalysis

The FAME beamline offers a suite of sample environments designed for in-situ and operando experiments, allowing for precise control of temperature, pressure, and gas composition.

Sample Environment	Temperature Range	Pressure Range	Key Features	Reference
High-Temperature Reaction Cell	20 - 1000°C	Atmospheric	Remote-controlled gas distribution system, mass spectrometer for product analysis.	[4]
High-Pressure/High-Temperature Vessel	20 - 1200°C	1 - 2000 bar	Suitable for studies under extreme conditions.	[4]
New High-Pressure/High-Temperature Reactor Cell	up to 1000°C	up to 1000 bar	Vitreous carbon plug-flow reactor, automated gas distribution, compatible with transmission and fluorescence modes.	

Experimental Protocols for Operando XAS Studies

This section outlines a general protocol for conducting an operando XAS experiment on a solid catalyst at the FAME beamline. The specific parameters will need to be adapted based on the catalytic system and reaction under investigation.

Sample Preparation

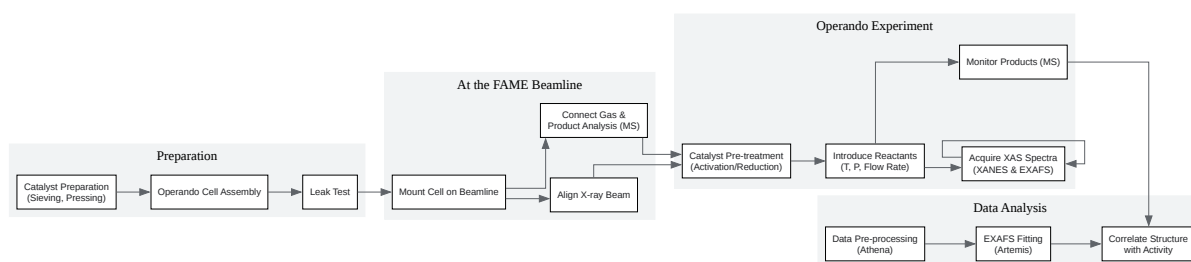
Proper sample preparation is crucial for obtaining high-quality operando XAS data.

- **Catalyst Powder:** The catalyst powder should be sieved to a uniform particle size to ensure a homogeneous packing in the reactor cell and to minimize mass transfer limitations.

- **Self-Supporting Wafer:** For transmission measurements, press the catalyst powder into a self-supporting wafer of a thickness that results in an absorption edge step ($\Delta\mu x$) of approximately 1. The total absorption should be less than 2.5 to avoid non-linear effects.
- **Diluted Samples:** For highly absorbing catalysts or for fluorescence measurements, the catalyst can be diluted with an inert, low-Z material such as boron nitride or cellulose. This ensures that the fluorescence signal is not distorted by self-absorption effects.
- **Loading into the Reactor:** Carefully load the prepared catalyst into the operando cell, ensuring a packed and stable catalyst bed. Quartz wool plugs are typically used to secure the catalyst bed in place.

Experimental Setup and Data Acquisition

The following diagram illustrates a typical experimental workflow for an operando XAS experiment at the FAME beamline.



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Caption: Experimental workflow for operando XAS studies.

- **Mounting and Alignment:** Mount the sealed operando cell onto the sample stage of the FAME beamline. Align the cell so that the X-ray beam passes through the catalyst bed.
- **Gas and Product Analysis Setup:** Connect the gas lines for reactants and inert gases to the operando cell through a mass flow controller system. Connect the outlet of the cell to a mass spectrometer or gas chromatograph for real-time product analysis.
- **Catalyst Pre-treatment:** Heat the catalyst to the desired temperature under a specific gas flow (e.g., inert gas for drying, reducing gas for activation) while monitoring the XAS spectrum to follow the structural changes during this process.
- **Initiation of Reaction:** Once the catalyst is in the desired state, introduce the reactant gas mixture at the desired temperature, pressure, and flow rate.
- **Data Acquisition:** Begin acquiring XAS spectra (both XANES and EXAFS) in a time-resolved manner. The acquisition time per spectrum will depend on the concentration of the element of interest and the dynamics of the catalytic process. For fluorescence measurements on dilute samples, a 30-element Ge solid-state detector is available to maximize the signal-to-noise ratio.^[3]
- **Simultaneous Product Monitoring:** Continuously monitor the composition of the gas stream exiting the reactor using the mass spectrometer to obtain catalytic activity and selectivity data that can be directly correlated with the simultaneously acquired XAS spectra.

Data Presentation: Examples of Operando Studies

The following table summarizes hypothetical experimental parameters for various catalytic reactions that can be studied at the FAME beamline, based on the available equipment and literature precedents.

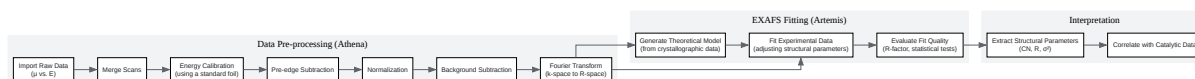
Catalytic Reaction	Catalyst System	Absorbing Element / Edge	Temperature Range (°C)	Pressure Range (bar)	Gas Composition
CO ₂ Hydrogenation	InCo/SiO ₂	Co K-edge	200 - 400	1 - 50	H ₂ /CO ₂ /Ar
CO Oxidation	Pt/CeO ₂	Pt L ₃ -edge	50 - 300	1 - 10	CO/O ₂ /He
Fischer-Tropsch Synthesis	Co/Al ₂ O ₃	Co K-edge	200 - 300	10 - 40	H ₂ /CO/N ₂
Automotive Catalysis (Three-Way Catalyst)	Rh/Al ₂ O ₃	Rh K-edge	100 - 800	1 - 5	CO/NO/C ₃ H ₆ /O ₂ /N ₂
Methane Dry Reforming	Ni/CeO ₂ -ZrO ₂	Ni K-edge	600 - 850	1 - 20	CH ₄ /CO ₂ /Ar

Data Analysis Protocol

A robust data analysis workflow is essential to extract meaningful structural information from operando XAS data. The Demeter software package, which includes Athena for data processing and Artemis for EXAFS fitting, is a widely used tool for this purpose.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Data Pre-processing with Athena

The initial steps involve processing the raw absorption data to isolate the XAFS signal ($\chi(k)$).



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Caption: Data analysis workflow for operando XAS.

- **Data Import and Merging:** Import the raw data files into Athena. For time-resolved experiments with multiple scans at each time point, merge the scans to improve the signal-to-noise ratio.[5]
- **Energy Calibration:** Calibrate the energy scale of the experimental data using a simultaneously measured spectrum of a standard metal foil.[9]
- **Pre-edge Subtraction and Normalization:** Subtract the pre-edge background by fitting a line or a polynomial to the pre-edge region. Normalize the absorption edge jump to unity to facilitate comparison between different spectra.[8][9]
- **Background Subtraction:** Isolate the EXAFS oscillations ($\chi(E)$) from the smooth atomic absorption background ($\mu_0(E)$) using a spline function.[8]
- **Conversion to k-space:** Convert the energy scale (E) to photoelectron wavevector (k) space.
- **Fourier Transform:** Perform a Fourier transform of the k-weighted $\chi(k)$ data to obtain the pseudo-radial distribution function in R-space, which shows peaks corresponding to different coordination shells around the absorbing atom.[9]

EXAFS Fitting with Artemis

The EXAFS equation is used to fit the experimental $\chi(k)$ data to a theoretical model to extract quantitative structural parameters.

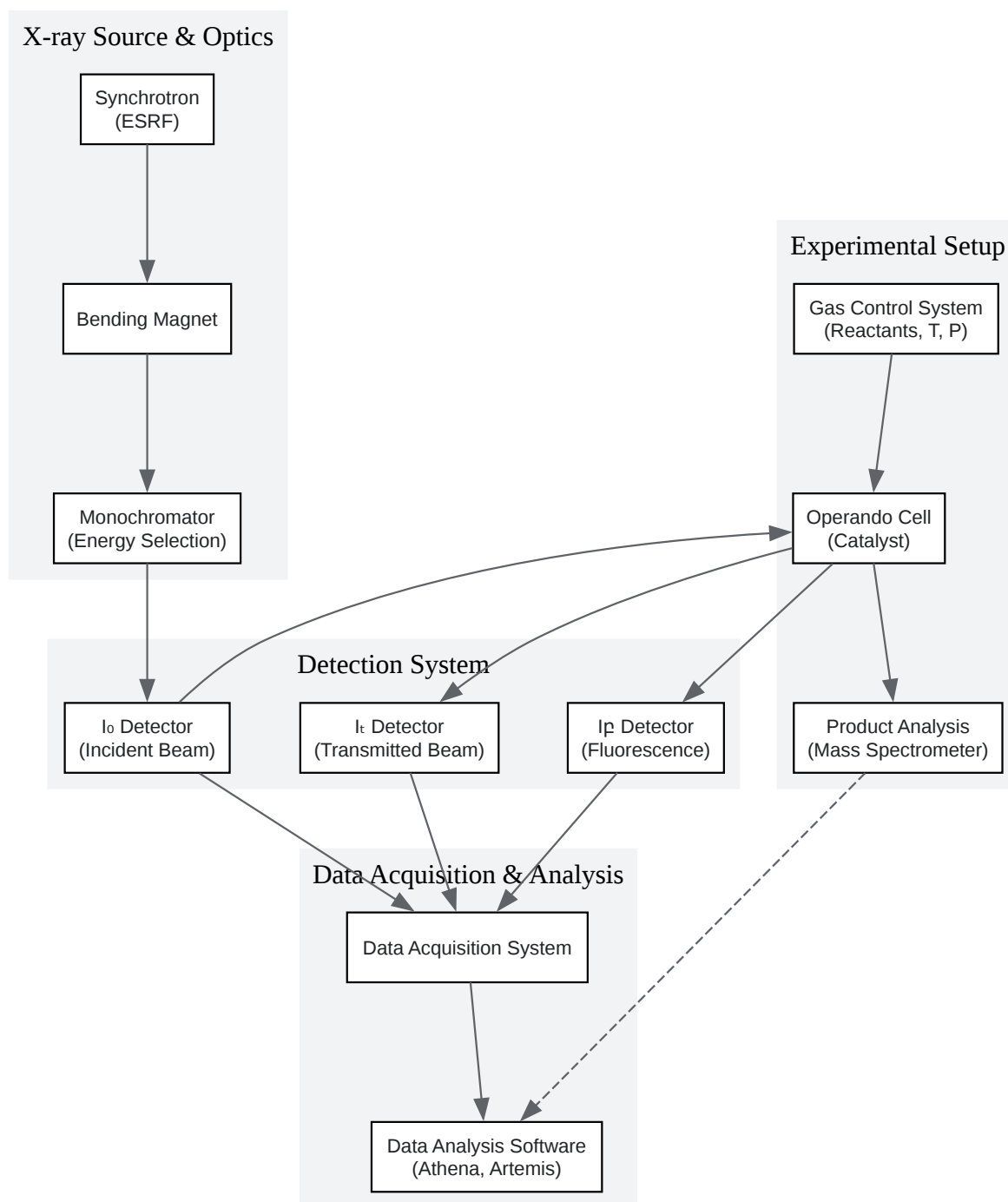
- **Generate Theoretical Model:** Generate theoretical scattering paths using the FEFF code, which is integrated into Artemis. This requires an initial structural model, which can be obtained from crystallographic data of known compounds.[\[6\]](#)[\[7\]](#)[\[10\]](#)
- **Define Fitting Parameters:** Define the parameters to be varied during the fit, such as the coordination number (N), interatomic distance (R), the Debye-Waller factor (σ^2 , which accounts for thermal and static disorder), and the edge energy shift (ΔE_0).[\[7\]](#)
- **Perform the Fit:** Fit the theoretical model to the experimental data in R-space or k-space.[\[6\]](#)[\[7\]](#)
- **Evaluate Fit Quality:** Assess the quality of the fit using statistical parameters such as the R-factor and by visually inspecting the agreement between the experimental data and the fit.

Concluding Remarks

The FAME beamline at the ESRF provides a state-of-the-art facility for conducting operando XAS studies of catalytic materials. The combination of a high-flux X-ray source, advanced detectors, and specialized sample environments enables researchers to gain fundamental insights into the structure-activity relationships that govern catalytic processes. The protocols and data analysis workflows outlined in this document provide a comprehensive guide for users to design and execute successful operando catalysis experiments at the FAME beamline.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key components of an operando XAS experiment at the FAME beamline.



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Caption: Logical relationships in an operando XAS experiment.

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- To cite this document: BenchChem. [Operando Catalysis Studies on the FAME Beamline: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15569682#operando-catalysis-studies-on-the-fame-beamline>]

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